Methyl 4-(2-methoxyethenyl)benzoate
Description
Methyl 4-(2-methoxyethenyl)benzoate is a benzoate ester derivative characterized by a methoxyethenyl substituent at the para position of the benzene ring. Its structure combines a methyl ester group at the carbonyl position and a 2-methoxyethenyl group at the 4-position, which confers unique electronic and steric properties. The methoxyethenyl group introduces conjugation effects, influencing reactivity and intermolecular interactions .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-(2-methoxyethenyl)benzoate |
InChI |
InChI=1S/C11H12O3/c1-13-8-7-9-3-5-10(6-4-9)11(12)14-2/h3-8H,1-2H3 |
InChI Key |
NYEHKJYWMUGBFY-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Compounds and Their Substituents
Key Observations:
- Electronic Effects : The methoxyethenyl group in this compound is electron-donating, enhancing resonance stabilization compared to electron-withdrawing groups like trifluoromethyl or fluorophenyl . This difference impacts reactivity in electrophilic substitution reactions.
- Lipophilicity : Compared to alkoxyethoxy-substituted benzoates (logP ~2.1) , the methoxyethenyl group confers moderate lipophilicity (estimated logP ~2.5), balancing solubility and membrane permeability. Trifluoromethyl derivatives exhibit higher logP (~3.0) due to hydrophobicity .
- Biological Relevance: Quinoline-piperazine derivatives (e.g., C4 ) show enhanced biological activity due to aromatic stacking and hydrogen-bonding interactions, whereas the methoxyethenyl group may favor photophysical applications due to extended conjugation.
Characterization Techniques:
- NMR and HRMS : All compounds in were characterized using $^1$H NMR and high-resolution mass spectrometry (HRMS) , methods applicable to this compound.
- Crystallography : Software tools like SHELXL and ORTEP-3 are critical for structural determination, particularly for analogs with complex substituents.
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